An In-depth Technical Guide to (S)-2-(pyridin-4-yl)morpholine: Synthesis, Characterization, and Applications of a Privileged Scaffold
An In-depth Technical Guide to (S)-2-(pyridin-4-yl)morpholine: Synthesis, Characterization, and Applications of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 2-substituted morpholine is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical properties to drug candidates. This guide delves into the technical landscape surrounding this structural motif, with a specific focus on (S)-2-(pyridin-4-yl)morpholine (CAS 2165616-78-2) . While detailed public data on this specific compound remains limited, its architecture represents a confluence of desirable features: the metabolic stability and aqueous solubility conferred by the morpholine ring, the specific stereochemistry of the (S)-enantiomer crucial for target engagement, and the versatile hydrogen-bonding capabilities of the pyridin-4-yl moiety. This document provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of this compound class, offering field-proven insights and detailed protocols relevant to researchers in drug discovery and development.
Part 1: The (S)-2-(Pyridin-4-yl)morpholine Scaffold: A Privileged Structure in Modern Drug Discovery
The Morpholine Moiety: A Tool for Optimizing Pharmacokinetics
Morpholine, a simple saturated heterocycle containing both ether and secondary amine functionalities, is far more than an inert linker in drug design.[1] Its incorporation into a molecule is a strategic choice to modulate pharmacokinetic and pharmacodynamic properties. The weak basicity of the nitrogen atom (pKa of the conjugate acid is ~8.5) ensures that it is partially protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[2] Furthermore, the morpholine ring is generally resistant to metabolic degradation, leading to improved in vivo stability and half-life.[3] These attributes have made it a ubiquitous component in drugs targeting the central nervous system (CNS), where it can improve blood-brain barrier permeability, as well as in oncology and metabolic diseases.[2][4]
Structural and Physicochemical Properties of 2-(Pyridin-4-yl)morpholine
The title compound, (S)-2-(pyridin-4-yl)morpholine, is a chiral molecule whose properties are defined by its three core components: the morpholine ring, the pyridin-4-yl substituent, and its (S)-stereoconfiguration.
-
The Pyridin-4-yl Group: This substituent is a key pharmacophoric element. The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly the hinge region of protein kinases.
-
The (S)-Stereocenter: Biological systems are inherently chiral. The presentation of the pyridin-4-yl group in a specific three-dimensional orientation, as dictated by the (S)-configuration at the C2 position, is often essential for achieving high-affinity and selective binding to a target protein.[5] The corresponding (R)-enantiomer frequently exhibits significantly lower or no activity.
While experimental data for the specific (S)-enantiomer is not widely published, the properties for the racemic mixture and related analogs provide a solid foundation for understanding its chemical nature.
| Property | Value / Prediction | Source |
| CAS Number | 2165616-78-2 | N/A |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | [6] |
| Physical Form | Liquid (racemic) | |
| Boiling Point | 297.3 ± 30.0 °C at 760 mmHg (racemic) | |
| Flash Point | 133.6 ± 24.6 °C (racemic) | |
| Density | 1.087 ± 0.06 g/cm³ (racemic) | |
| XLogP3-AA | 0.6 | [6] |
| Hydrogen Bond Donors | 1 (Morpholine N-H) | [6] |
| Hydrogen Bond Acceptors | 3 (Morpholine O, Pyridine N, Morpholine N) | [6] |
| Topological Polar Surface Area | 41.1 Ų | [6] |
Part 2: Synthetic Strategies for Enantiomerically Pure 2-Aryl-Morpholines
Overview of Synthetic Routes
The efficient and stereocontrolled synthesis of 2-substituted morpholines is a well-explored area of organic chemistry. The primary challenge lies in establishing the stereocenter at the C2 position with high enantiomeric purity. Key strategies include:
-
Asymmetric Hydrogenation: A powerful method that uses a chiral catalyst to reduce a prochiral dehydromorpholine precursor, setting the stereocenter with high efficiency and enantioselectivity.[7]
-
Metal-Free Cyclization: Modern methods utilize simple reagents to achieve ring-opening of chiral aziridines with haloalcohols, followed by intramolecular cyclization.[8]
-
Photocatalytic Annulation: A cutting-edge, diastereoselective approach that constructs the morpholine ring from readily available starting materials using visible light.[9]
-
Electrophile-Induced Cyclization: Chiral N-allyl-β-aminoalcohols can be cyclized using an electrophile like bromine to generate chiral morpholines.[10]
Key Synthetic Methodology: Asymmetric Hydrogenation
This approach is highly favored due to its atom economy and the high levels of stereocontrol achievable. The causality behind this method's success lies in the formation of a transient chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer.
This protocol describes a general procedure for the synthesis of a 2-aryl-morpholine via asymmetric hydrogenation, which can be adapted for the synthesis of (S)-2-(pyridin-4-yl)morpholine.
Materials:
-
2-(Pyridin-4-yl)-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., (S)-SKP-Phos) (0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)
-
High-purity Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv) to a dry Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst solution. The choice of a rhodium precursor and a specific chiral ligand is critical; the ligand's structure dictates the stereochemical outcome.[3]
-
Reaction Setup: In a separate vessel or directly in the autoclave, dissolve the 2-(pyridin-4-yl)-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in the same anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula under an inert atmosphere. Seal the autoclave, purge it several times with hydrogen gas to remove all air, and then pressurize to the target pressure (e.g., 50 atm). The removal of oxygen is paramount as it can poison the catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-2-(pyridin-4-yl)morpholine.
Synthetic Workflow Visualization
Caption: Generalized workflow for asymmetric hydrogenation.
Part 3: Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of the final compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures that the material meets all required specifications.
Structural Verification
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals verify the connectivity of the atoms in the pyridinyl and morpholine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Chiral Purity Determination
Determining the enantiomeric excess (ee) is arguably the most critical analytical step for a chiral compound. It ensures that the desired enantiomer is present and that the contaminant enantiomer is below acceptable limits.
Rationale: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential, transient diastereomeric interactions between each enantiomer and the CSP cause them to travel through the column at different rates, resulting in their separation.[11]
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., polysaccharide-based columns like Chiralpak® IA, IB, etc.).
-
HPLC-grade mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol).
-
Mobile phase modifier (e.g., Diethylamine, Trifluoroacetic acid) to improve peak shape.
-
Sample of (S)-2-(pyridin-4-yl)morpholine dissolved in mobile phase.
-
Racemic standard of 2-(pyridin-4-yl)morpholine for method development.
Procedure:
-
Method Development: Using the racemic standard, screen various chiral columns and mobile phase compositions (e.g., different ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomer peaks. The goal is a resolution (Rs) value > 1.5.
-
Sample Preparation: Prepare a dilute solution of the synthesized (S)-2-(pyridin-4-yl)morpholine in the mobile phase (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Processing: Integrate the area under each enantiomer's peak. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Quality Control Workflow
Caption: Hypothetical binding of the scaffold to a kinase hinge.
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (S)-2-(pyridin-4-yl)morpholine is not publicly available, data from morpholine and related compounds provide a strong basis for a hazard assessment. [12]The parent compound, morpholine, is flammable, corrosive, and toxic. [13][14][15]
Hazard Assessment
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed or inhaled. | H302, H332. Do not eat, drink or smoke when using. Avoid breathing vapors. [14] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns. | H314, H315. Wear protective gloves and clothing. Wash skin thoroughly after handling. [12][14] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | H319. Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. [12][14] |
| Flammability | Flammable liquid and vapor (for parent morpholine). | H226. Keep away from heat, sparks, and open flames. [14][15] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep container tightly closed when not in use. [12]* Storage: Store in a dry, cool, and well-ventilated place. Keep away from ignition sources and incompatible materials such as strong oxidizing agents and acids. [15]
Part 6: Conclusion
(S)-2-(pyridin-4-yl)morpholine stands as a technically significant molecule, not just as a standalone chemical, but as a representative of the powerful 2-aryl-morpholine scaffold. Its synthesis relies on robust and well-understood asymmetric methodologies capable of delivering high enantiopurity, a critical requirement for modern drug candidates. Its structural features—a stable, solubilizing core combined with a potent hydrogen-bonding moiety—make it an exceptionally valuable building block for developing selective inhibitors and modulators of a wide range of biological targets, from CNS receptors to protein kinases. This guide provides the foundational knowledge for researchers to synthesize, analyze, and strategically deploy this and related scaffolds in the pursuit of novel therapeutics.
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